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Compound of Interest |

Compound Name: 3-(4-Fluorophenyl)propionic acid
CAS No.: 459-31-4
Cat. No.: B1345624
- 7

Technical Guide: 3-(4-Fluorophenyl)propionic
Acid

Physical Properties, Synthesis, and Characterization Profile

Executive Summary

3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) is a critical fluorinated building block in
medicinal chemistry, serving as a bioisostere for hydrocinnamic acid.[1][2] The introduction of
the fluorine atom at the para-position of the phenyl ring modulates metabolic stability (blocking
para-hydroxylation) and lipophilicity without significantly altering the steric bulk of the molecule.
[1] This guide provides a comprehensive technical analysis of its physical properties, spectral
characteristics, and synthetic pathways, designed for researchers optimizing lead compounds
in drug discovery.[1][2]

Molecular Identity & Structural Analysis

The compound consists of a propionic acid tail attached to a para-fluorinated benzene ring.[1]
[2][3] The fluorine atom exerts a strong inductive electron-withdrawing effect (-1), which
influences the acidity of the carboxylic acid and the electron density of the aromatic ring.[1]
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Parameter Data

IUPAC Name 3-(4-Fluorophenyl)propanoic acid

CAS Number 459-31-4

Molecular Formula CoHoFO2

Molecular Weight 168.16 g/mol

SMILES OC(=0)CCclccc(F)ccl

InChl Key ZMKXWDPUXLPHCA-UHFFFAOYSA-N

Thermodynamic & Physical Constants

The following data aggregates experimental values from standard chemical databases and

literature reports.

Property

Value / Range

Condition / Note

Physical State

Solid (Crystalline Powder)

White to off-white appearance

Melting Point 86 -91°C Experimental consensus [1][2]
Boiling Point 105 - 107 °C @ 22 Torr (Reduced pressure)
Boiling Point (Pred.) ~279 °C @ 760 mmHg (Decomposes)

Density (Pred.)

1.222 £ 0.06 g/cm3

Solid state density

Flash Point

~122.5°C

Predicted

Vapor Pressure

~0.002 mmHg

@ 25 °C (Low volatility)

Solubility & Lipophilicity Profile

Understanding the lipophilicity (LogP) is vital for predicting blood-brain barrier (BBB)

penetration and oral bioavailability.[1][2]
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Parameter Value Implication

Moderate lipophilicity;
LogP (Octanol/Water) 1.84-1.89 favorable for membrane
permeability.[1][2]

Sparingly soluble in cold water;

Solubility (Water) Low )
soluble in hot water.[1][2]
Soluble in Methanol, Ethanol,
Solubility (Organic) High DMSO, Chloroform, Ethyl
Acetate.
Slightly more acidic than
) ) hydrocinnamic acid (pKa 4.[1]
pKa (Acid) ~4.75 (Predicted)

[2]87) due to F-inductive effect.
[1]2]

Spectral Characterization

Accurate identification relies on interpreting the specific splitting patterns caused by the fluorine
atom (

F, spin 1/2) and the ethyl linker.[2]

Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCls, 400 MHz

e 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).[1][2] Broadness depends on
concentration and water content.[1][2]

e 7.10-7.20 (m, 2H): Aromatic protons meta to Fluorine (ortho to alkyl chain).[1][2]

e 6.90-7.00 (m, 2H): Aromatic protons ortho to Fluorine.[1][2] These appear as a complex
multiplet (often pseudo-triplets) due to

and

coupling.[2]
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e 2.95(t,
Hz, 2H): Benzylic methylene (-Ar-CH2-).[1][2]
e 2.67 (t,

Hz, 2H): Methylene alpha to carbonyl (-CH2-COOH).[1]

Carbon-13 NMR ( C NMR)
Key Feature: Carbon atoms on the aromatic ring will show C-F coupling (doublets).[1][2]
e ~178.0: Carbonyl carbon (C=0).[1][2]
e ~161.5 (d,

Hz): Aromatic C4 (attached to F).[1][2]
« ~136.0 (d,

Hz): Aromatic C1 (attached to alkyl chain).[2]
« ~130.0 (d,

Hz): Aromatic C2/C6.[1][2]
e ~115.2 (d,

Hz): Aromatic C3/C5.[1][2]
e ~35.5: Alpha-CH2.[1][2]

e ~30.0: Beta-CH..

Synthesis & Experimental Protocol

The most robust synthesis involves the reduction of 4-fluorocinnamic acid.[1][2] This method
avoids the use of harsh Friedel-Crafts conditions that might lead to regioisomeric mixtures.[1][2]

Malonic Acid H2 (balloon)
Pyridine, 80°C 10% Pd/C

4-Fluorobenzaldehyde —&m2ven2gel o 4 1orocinnamic Acid —2H-RT g1 3 (4-Fluorophenyl)propionic Acid
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Figure 1: Standard synthetic route via Knoevenagel condensation followed by catalytic
hydrogenation.

Standard Operating Procedure: Hydrogenation

e Preparation: Dissolve 4-fluorocinnamic acid (10 mmol) in Methanol (50 mL) in a round-
bottom flask.

o Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, ~100 mg) under an inert
nitrogen atmosphere.[1][2] Caution: Pd/C is pyrophoric when dry.

o Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure is sufficient) and stir
vigorously at room temperature for 4—6 hours.

e Monitoring: Monitor reaction progress via TLC (SiOz, 30% EtOAc/Hexanes). The starting
material (cinnamic acid) will disappear, and the product spot will have a similar Rf but will not
be UV-active at 254 nm in the same conjugated manner (loss of double bond).

o Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with
methanol.[1][2]

« |solation: Concentrate the filtrate in vacuo to yield the white crystalline solid. Recrystallize
from Hexane/EtOAc if necessary.

Handling, Stability & Safety (SDS Summary)

e Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]
o Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed.

 Stability: Stable under normal temperatures and pressures.[1][2] Avoid strong oxidizing
agents.[1][2]

o Reactivity: Incompatible with strong bases (forms salts) and strong oxidizers.[1][2]
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National Library of Medicine.[1][2] Retrieved from

o ChemSrc.3-(4-Fluorophenyl)propionic acid Physicochemical Properties. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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